molecular formula C20H18N2O2S B1139263 Pbk-IN-9 CAS No. 1338540-55-8

Pbk-IN-9

货号: B1139263
CAS 编号: 1338540-55-8
分子量: 350.436
InChI 键: GBOYXCBUDIJBBZ-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of PBK-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .

化学反应分析

PBK-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Glioma Resistance to Chemotherapy

In studies involving glioma cells, Pbk-IN-9 has been shown to enhance the sensitivity of these cells to temozolomide, a common chemotherapeutic agent. By inhibiting PBK, the compound reduces autophagy levels, thereby increasing the efficacy of chemotherapy treatments . This suggests potential therapeutic applications in overcoming drug resistance in gliomas.

Immune Evasion in Nasopharyngeal Carcinoma

This compound has also been investigated for its role in regulating immune responses in nasopharyngeal carcinoma (NPC). It was found to modulate the expression of CD276, a protein associated with immune evasion in tumors. The inhibition of PBK by this compound led to decreased levels of CD276, suggesting its potential as a target for cancer immunotherapy .

Pan-Cancer Analysis

A comprehensive pan-cancer analysis highlighted the overexpression of PBK across various tumor types and its correlation with immune infiltration and chemoresistance. The study utilized multiple public databases to analyze PBK expression and its impact on cancer treatment outcomes . This underscores the relevance of this compound in broader oncological contexts.

Drug Resistance Studies

Further investigations into drug resistance mechanisms revealed that this compound could influence the half-maximal inhibitory concentration (IC50) values of several antitumor drugs across different cancer types. This finding emphasizes the compound's potential role in enhancing the effectiveness of existing therapies by targeting PBK-related pathways .

Data Tables

Application Area Findings Reference
Glioma SensitivityIncreases sensitivity to temozolomide by inhibiting autophagy
Immune EvasionReduces CD276 expression, enhancing immune response
Pan-Cancer ExpressionOverexpression linked to chemoresistance and immune infiltration
Drug Resistance MechanismsAffects IC50 values for various antitumor drugs

作用机制

PBK-IN-9 exerts its effects by binding to the active site of PBK, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream targets involved in cell cycle progression and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the cell cycle regulatory proteins .

相似化合物的比较

PBK-IN-9 is unique in its high potency and selectivity for PBK compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific binding affinity and effectiveness in inhibiting PBK, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

Pbk-IN-9, a compound associated with the PBK (PDZ-binding kinase) signaling pathway, has garnered attention in cancer research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant findings from diverse studies, including case studies and data tables that highlight its effects on various cancer types.

Overview of PBK

PBK, also known as TOPK (T-lymphokine-activated killer cell-originated protein kinase), plays a crucial role in cell cycle regulation and mitotic progression. Its overexpression has been linked to poor prognosis in several cancers, including colorectal cancer and melanoma. The kinase is involved in multiple signaling pathways, such as MAPK and PI3K/PTEN/AKT, making it a promising target for cancer therapy .

This compound acts primarily by inhibiting PBK/TOPK activity, which can lead to:

  • Reduced cell proliferation: Inhibition of PBK has been shown to decrease tumor cell growth across various cancer models.
  • Increased apoptosis: this compound promotes apoptosis in cancer cells by impairing the tumor-suppressor gene TP53, which is vital for cellular stress responses and DNA repair mechanisms .
  • Modulation of signaling pathways: The compound affects pathways involved in cell survival and migration, notably the PI3K/PTEN/AKT pathway .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across different studies:

StudyCancer TypeKey FindingsReference
Ma et al.Ovarian CancerThis compound enhances autophagy and chemoresistance through ERK/mTOR pathway modulation.
Koh et al.Oral CancerHigh PBK expression correlates with poor prognosis; this compound reduces PBK levels leading to increased apoptosis.
Research StudyMelanomaInhibition of PBK reduces cell migration and invasion capabilities.
AnalysisColorectal CancerThis compound shows potential as a therapeutic agent by targeting PBK signaling pathways.

Case Studies

Case Study 1: Ovarian Cancer
In a study conducted by Ma et al., the effects of this compound were evaluated on high-grade serous ovarian carcinoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study also highlighted the compound's role in enhancing autophagy, suggesting a dual mechanism of action that could be exploited for therapeutic benefit .

Case Study 2: Melanoma
Research focused on melanoma cells demonstrated that this compound effectively inhibited cell migration by disrupting the PI3K/PTEN/AKT signaling pathway. This finding underscores the potential of this compound not only as an anti-proliferative agent but also as a means to prevent metastasis in aggressive cancer types .

Research Findings

Recent investigations have revealed that high levels of PBK expression are associated with:

  • Poor clinical outcomes across multiple tumor types.
  • Immune escape mechanisms , indicating that targeting PBK could enhance immunotherapy effectiveness .

Furthermore, gene set enrichment analysis (GSEA) has shown that pathways related to the cell cycle and mitosis are frequently enriched in tumors with high PBK expression, suggesting that this compound could disrupt these critical processes in cancer progression .

属性

IUPAC Name

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-11(10-21)12-2-4-13(5-3-12)17-16(23)7-6-15-18(17)14-8-9-25-19(14)20(24)22-15/h2-9,11,23H,10,21H2,1H3,(H,22,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYXCBUDIJBBZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。